molecular formula C7H12O3 B6300694 2,5-Dioxaspiro[3.4]octan-7-ylmethanol CAS No. 2306276-69-5

2,5-Dioxaspiro[3.4]octan-7-ylmethanol

Cat. No.: B6300694
CAS No.: 2306276-69-5
M. Wt: 144.17 g/mol
InChI Key: JLFQZWISCATFAQ-UHFFFAOYSA-N
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Description

“{2,5-Dioxaspiro[3.4]octan-7-yl}methanol” is a chemical compound with the molecular formula C7H12O3 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “{2,5-Dioxaspiro[3.4]octan-7-yl}methanol” is characterized by a spirocyclic structure, which consists of two rings sharing a single atom . The InChI code for this compound is 1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2 .


Physical and Chemical Properties Analysis

“{2,5-Dioxaspiro[3.4]octan-7-yl}methanol” has a molecular weight of 144.17 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Safety and Hazards

Safety data for “{2,5-Dioxaspiro[3.4]octan-7-yl}methanol” indicates that it should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Future Directions

As “{2,5-Dioxaspiro[3.4]octan-7-yl}methanol” is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

Properties

IUPAC Name

2,5-dioxaspiro[3.4]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-2-6-1-7(10-3-6)4-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQZWISCATFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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